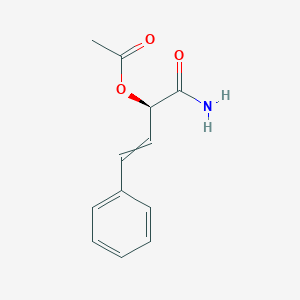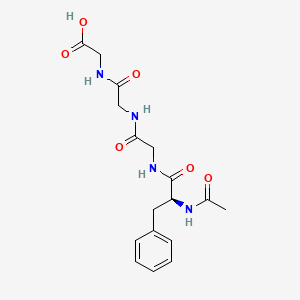![molecular formula C25H27ClO2Sn B14212524 Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane CAS No. 826990-23-2](/img/structure/B14212524.png)
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a chloro group, a propanoyl group, and a diphenylstannane moiety, making it a unique and versatile chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane typically involves the reaction of diphenylstannane with a chloro-substituted propanoyl derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropyl acetate
- 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene
Uniqueness
Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane is unique due to its specific combination of functional groups and the presence of the diphenylstannane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
826990-23-2 |
|---|---|
Molekularformel |
C25H27ClO2Sn |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
[chloro(diphenyl)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.2C6H5.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
NDUKTIUZOKQJCJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)






